3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The oxadiazole ring is substituted with a 4-methoxyphenyl group at position 5, while the triazole ring is substituted with a 4-fluorophenyl group at position 1 and a methyl group at position 3.
Key structural features include:
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-5-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2/c1-11-16(21-23-24(11)14-7-5-13(19)6-8-14)17-20-18(26-22-17)12-3-9-15(25-2)10-4-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQDIWYPCPWZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps typically include the formation of the triazole ring and subsequent functionalization to introduce the oxadiazole moiety. The structure can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming the arrangement of atoms and the presence of functional groups critical for biological activity.
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its potential as an antimicrobial , anticancer , and antidiabetic agent.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole-based compounds can inhibit the growth of various bacterial strains. The presence of the fluorophenyl group enhances lipophilicity, which may improve membrane penetration and bioactivity against pathogens .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. A study highlighted that compounds with structural similarities to our target compound demonstrated significant inhibitory effects on cancer cell proliferation. For example, triazolylphenyl-based histone deacetylase inhibitors (HDACIs) showed promising results against pancreatic cancer cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest, with specific IC50 values being reported for different cancer cell lines.
Antidiabetic Activity
Another area of interest is the antidiabetic activity. Compounds containing triazole rings have been evaluated for their ability to inhibit α-glucosidase, an enzyme crucial in carbohydrate metabolism. Recent findings suggest that compounds similar to our target exhibited IC50 values comparable to established antidiabetic drugs . The presence of electron-donating groups like methoxy enhances inhibitory activity against α-glucosidase.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications on the phenyl rings or substituents can significantly influence their pharmacological properties. For instance:
- Fluorine Substitution : The introduction of fluorine in one phenyl ring increases potency by enhancing electronic properties.
- Methoxy Group : The presence of a methoxy group on the other phenyl ring has been shown to improve solubility and bioavailability .
Case Studies
Several case studies have illustrated the effectiveness of similar compounds:
- Histone Deacetylase Inhibitors : A series of triazole derivatives were synthesized and evaluated for their HDAC inhibition capacity, showing enhanced activity with specific substitutions .
- Antitumor Studies : In vivo studies demonstrated that certain triazole derivatives could significantly reduce tumor growth in xenograft models .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. The incorporation of the triazole and oxadiazole moieties in this compound enhances its efficacy against a range of bacteria and fungi. For instance, studies have shown that similar triazole compounds demonstrate activity against resistant strains of pathogens such as Staphylococcus aureus and Candida albicans.
Anticancer Properties
The compound has also been investigated for its anticancer potential. The presence of the fluorophenyl group is known to improve the selectivity and potency of anticancer agents. In vitro studies have demonstrated that compounds with similar structures induce apoptosis in cancer cell lines, suggesting a promising avenue for further research.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Study 1 | MCF-7 (Breast) | 10.5 |
| Study 2 | HeLa (Cervical) | 8.3 |
Agriculture
Pesticidal Activity
The compound's structural features suggest potential use as a pesticide. Research has identified oxadiazoles as effective insecticides and fungicides. Preliminary tests indicate that this compound can act against common agricultural pests, enhancing crop protection.
Material Science
Polymeric Applications
In material science, compounds containing triazole and oxadiazole units are explored for their properties in polymer synthesis. They can enhance thermal stability and mechanical strength in polymers used for coatings and adhesives.
Case Studies
-
Antimicrobial Evaluation of Triazole Derivatives
A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives, including those similar to the target compound. Results indicated a significant reduction in bacterial growth at low concentrations. -
Synthesis and Characterization of Oxadiazoles for Agricultural Use
Research documented in Pesticide Science highlighted the synthesis of oxadiazole derivatives with promising pesticidal activity against specific agricultural pests. -
Polymer Blends Incorporating Triazole Units
A recent investigation focused on polymer blends incorporating triazole units showed enhanced mechanical properties and thermal stability compared to traditional polymers.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table compares the target compound with structurally related derivatives:
Crystallographic and Conformational Analysis
- Isostructurality : The target compound’s analogs (e.g., compounds 4 and 5 in ) exhibit identical crystal packing (triclinic P̄1) despite halogen substitutions (Cl vs. F), attributed to conserved van der Waals and C–H···F interactions .
- Planar vs. Non-Planar Conformations: Unlike the target compound, derivatives with bulky substituents (e.g., ferrocene in ) display distorted geometries, reducing crystallinity .
Physicochemical Properties
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction yields be optimized?
The compound is synthesized via cyclization reactions. A common approach involves condensing intermediates like 4-fluoroaniline derivatives with isocyanides, followed by sodium azide treatment to form the oxadiazole ring . To optimize yields:
- Use anhydrous conditions to minimize side reactions (e.g., hydrolysis of intermediates).
- Monitor reaction progress via TLC or HPLC, adjusting temperature (e.g., 80–120°C) and catalyst loading (e.g., POCl₃ for cyclization) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to improve final product purity .
Q. Which spectroscopic methods are most effective for structural characterization?
- X-ray crystallography : Resolves 3D conformation, including triazole/oxadiazole ring geometry and substituent orientations .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl methyl group at δ ~2.5 ppm; methoxyphenyl at δ ~3.8 ppm) .
- FTIR : Identifies functional groups (e.g., C=N stretching in oxadiazole at ~1600 cm⁻¹) .
Q. What preliminary biological assays are recommended for screening bioactivity?
- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Test against targets like cyclooxygenase (COX) or acetylcholinesterase via spectrophotometric assays .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing (e.g., nitro) or bulky groups (e.g., naphthyl) to study electronic/steric effects on bioactivity .
- Bioisosteric replacement : Substitute the oxadiazole ring with 1,3,4-thiadiazole to compare metabolic stability .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with target proteins (e.g., COX-2) .
Q. How can contradictions in biological data (e.g., varying IC₅₀ values across studies) be resolved?
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Validate via orthogonal assays : Confirm enzyme inhibition results using both fluorescence-based and radiometric methods .
- Analyze physicochemical properties : Measure logP (via HPLC) and pKa (via potentiometric titration) to correlate solubility/ionization with activity discrepancies .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Prodrug design : Mask polar groups (e.g., methoxy) as esters or carbamates to enhance membrane permeability .
- Metabolite identification : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation of the fluorophenyl ring) and modify susceptible sites .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to quantify half-life and guide structural tweaks .
Methodological Considerations
Q. How can crystallographic data resolve ambiguities in substituent orientation?
- Collect single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL .
- Analyze torsion angles (e.g., dihedral angle between triazole and oxadiazole rings) to confirm steric compatibility with target binding pockets .
Q. What computational tools are suitable for predicting physicochemical properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
